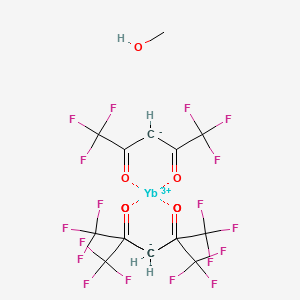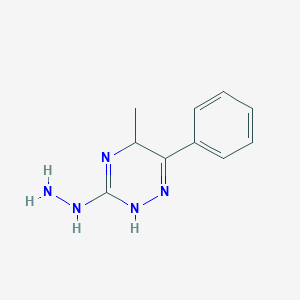
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazines, hydrazones, and other heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features.
Tetrazine: Another nitrogen-rich heterocycle with comparable properties.
Thiazole: A sulfur-containing analog with diverse biological activities.
Uniqueness
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-3-yl)hydrazine |
InChI |
InChI=1S/C10H13N5/c1-7-9(8-5-3-2-4-6-8)14-15-10(12-7)13-11/h2-7H,11H2,1H3,(H2,12,13,15) |
InChI Key |
ZKESLZQWXSJQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC(=N1)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)

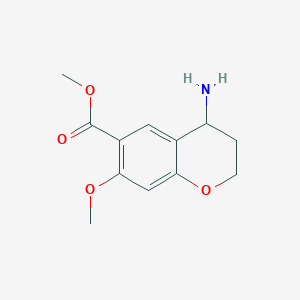
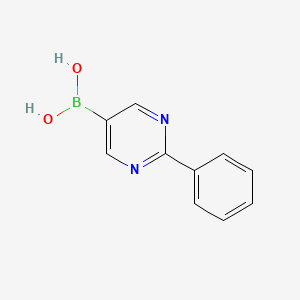
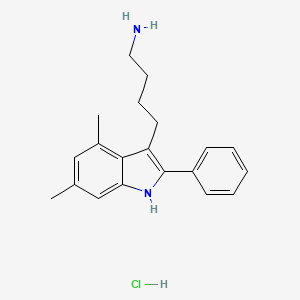
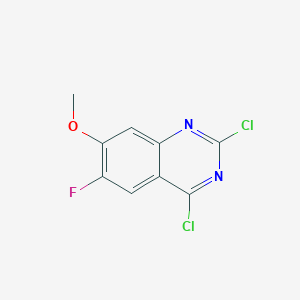

![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)

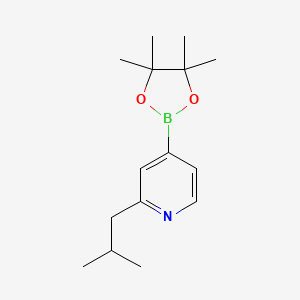

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
